An In-depth Technical Guide to the Guignardone Family of Meroterpenoids
An In-depth Technical Guide to the Guignardone Family of Meroterpenoids
Introduction
This technical guide provides a comprehensive overview of the Guignardone family of chemical compounds. While the specific compound "Guignardone K" was not found in the available scientific literature, this document details the chemical structure, properties, and biological activities of the known members of the Guignardone family. These compounds are a series of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from terpenoids. They are primarily isolated from endophytic fungi of the genus Guignardia. The complex and diverse structures of Guignardones have attracted considerable interest from chemists and pharmacologists.
The Guignardone family of compounds has been isolated from various species of the endophytic fungus Guignardia, including Guignardia mangiferae and other Guignardia species.[1][2][3][4][5] These fungi reside within the tissues of medicinal plants, such as Smilax glabra and Euphorbia sieboldiana, without causing apparent disease.[1][2][4] The study of these fungal endophytes has revealed them to be a rich source of novel, bioactive secondary metabolites.[1]
Chemical Structure of the Guignardone Family
The core chemical structure of Guignardones is characterized by a complex, polycyclic system. While variations exist among the different named compounds (e.g., Guignardone A, B, H, I, J, P-S), they share a common structural framework. For instance, Guignardone A possesses a tetracyclic core.[6] The molecular formula and IUPAC names for several known Guignardones are presented below:
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Guignardone A :
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Guignardone J :
The structural elucidation of these compounds relies on a combination of spectroscopic techniques and X-ray crystallography.
Physicochemical Properties
The physicochemical properties of the Guignardones are determined by their complex structures. A summary of the computed properties for Guignardone A and J is provided in the table below.
| Property | Guignardone A | Guignardone J |
| Molecular Weight | 290.4 g/mol [6] | 308.4 g/mol [7] |
| Molecular Formula | C₁₇H₂₂O₄[6] | C₁₇H₂₄O₅[7] |
| XLogP3-AA (LogP) | 1.6 | 1.2 |
| Hydrogen Bond Donor Count | 1 | 3 |
| Hydrogen Bond Acceptor Count | 4 | 5 |
| Rotatable Bond Count | 1 | 2 |
| Exact Mass | 290.15180918 Da[6] | 308.16237386 Da[7] |
| Monoisotopic Mass | 290.15180918 Da[6] | 308.16237386 Da[7] |
| Topological Polar Surface Area | 55.8 Ų[6] | 87 Ų[7] |
| Heavy Atom Count | 21 | 22 |
| Complexity | 577[6] | 565[7] |
Data sourced from PubChem.[6][7]
Biological Activity and Potential Applications
Members of the Guignardone family have been investigated for a range of biological activities, with a primary focus on their antifungal and cytotoxic effects.
Antifungal Activity
Several Guignardones have demonstrated notable antifungal properties, particularly against Candida albicans.[2][4] Research has shown that some tetracyclic meroterpenes from Guignardia sp. exhibit a pronounced synergistic inhibitory effect on the growth of C. albicans when used in combination with the antifungal drug fluconazole.[2] Specifically, certain Guignardones were found to inhibit the growth of C. albicans biofilms and could reverse the tolerance of these biofilms to fluconazole.[4]
Cytotoxic Activity
In addition to their antifungal effects, some Guignardones have been evaluated for their cytotoxicity against various human cancer cell lines. For instance, Guignardones P-S, isolated from Guignardia mangiferae, were tested for their inhibitory effects on SF-268 (glioblastoma), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.[1][3] While some compounds exhibited weak inhibition of cell proliferation against the MCF-7 cell line, this area warrants further investigation to determine their potential as anticancer agents.[1][3]
The diverse biological activities of the Guignardone family highlight their potential for development as therapeutic agents. Further studies are needed to fully elucidate their mechanisms of action and to explore their structure-activity relationships.
Experimental Protocols
The isolation and characterization of Guignardones involve a series of detailed experimental procedures. The general workflow is outlined below.
Fungal Cultivation and Extraction
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Isolation of Endophytic Fungus : The endophytic fungus, such as Guignardia mangiferae, is isolated from the surface-sterilized tissues of a host plant.
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Solid-State Fermentation : The fungus is cultured on a solid medium, typically rice or potato dextrose agar, for a period of several weeks to allow for the production of secondary metabolites.
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Extraction : The fungal culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the desired compounds.
Isolation and Purification
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Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
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Chromatography : The resulting fractions are further purified using various chromatographic techniques, including:
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Silica gel column chromatography
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Sephadex LH-20 column chromatography
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Preparative thin-layer chromatography (TLC) .
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High-performance liquid chromatography (HPLC)
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Structure Elucidation
The chemical structures of the isolated Guignardones are determined using a combination of the following spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the connectivity and stereochemistry of the atoms within the molecule.
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Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the elemental composition and molecular weight of the compounds.[2]
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Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques provide information about the functional groups present in the molecule.
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Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration of the molecule.[1][3]
Workflow for Isolation and Characterization of Guignardones
The following diagram illustrates the general workflow for the isolation and characterization of Guignardones from an endophytic fungus.
Caption: General workflow for the isolation and characterization of Guignardones.
Conclusion
The Guignardones represent a fascinating and structurally diverse family of meroterpenoids with promising biological activities. While "Guignardone K" remains uncharacterized in the current body of scientific literature, the ongoing investigation into other members of this family continues to reveal compounds with significant potential, particularly in the development of new antifungal agents. The complex chemical structures of these natural products present both a challenge and an opportunity for synthetic chemists and drug discovery professionals. Further research is essential to fully unlock the therapeutic potential of the Guignardone family.
References
- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guignardones P-S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guignardone A | C17H22O4 | CID 50905842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guignardone J | C17H24O5 | CID 127037621 - PubChem [pubchem.ncbi.nlm.nih.gov]
